molecular formula C14H12O2 B3092533 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1228594-41-9

2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3092533
CAS No.: 1228594-41-9
M. Wt: 212.24 g/mol
InChI Key: UBQIRFAQMBAOQO-UHFFFAOYSA-N
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Description

2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde is a high-purity biphenyl derivative designed for research applications. This compound features a hydroxymethyl group (-CH₂OH) at the 2' position and an aldehyde group (-CHO) at the 4 position, making it a valuable bifunctional building block in organic synthesis . The aldehyde group is highly reactive and readily undergoes nucleophilic addition and condensation reactions, such as the formation of Schiff bases, while the hydroxymethyl group can be further functionalized through etherification, esterification, or oxidation to a carboxylic acid . This reactivity profile allows researchers to use this compound as a key precursor for constructing more complex molecular architectures, including pharmaceuticals, functional materials, and ligands for catalysis. In scientific research, biphenyl derivatives with hydroxymethyl and aldehyde substituents are often investigated for their potential biological activities. Studies on similar compounds have shown a range of properties, including antibacterial and antitumor effects . For instance, related structures have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) . The mechanism of action for such compounds may involve interactions with biological targets through hydrogen bonding via the hydroxymethyl group and covalent interactions via the aldehyde functionality, potentially modulating enzyme activity and inducing apoptosis in cancer cells . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please handle with appropriate care and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQIRFAQMBAOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

In an industrial setting, the production of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitric acid in sulfuric acid at low temperatures (0-5°C).

Major Products Formed

    Oxidation: 2’-(Carboxymethyl)-[1,1’-biphenyl]-4-carbaldehyde.

    Reduction: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol.

    Substitution: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-nitrobenzaldehyde.

Scientific Research Applications

2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in enzymatic reactions, the aldehyde group can form covalent bonds with the active site of enzymes, inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Electron-Donating Substituents
  • 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde ():
    The methoxy (-OCH₃) group is electron-donating, activating the biphenyl ring toward electrophilic substitution. This compound is synthesized via alkylation of 4'-hydroxybiphenyl derivatives (e.g., decylbromide in ). Compared to hydroxymethyl, methoxy groups increase lipophilicity but reduce hydrogen-bonding capacity.

  • 4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde ():
    The long decyloxy chain (-OC₁₀H₂₁) significantly enhances hydrophobicity, making this compound suitable for applications in liquid crystals or surfactants. Synthesis involves a Williamson ether synthesis, contrasting with hydroxymethyl derivatives, which may require protective-group strategies .

Electron-Withdrawing Substituents
  • 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde ():
    The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, deactivating the ring and directing electrophilic reactions to meta positions. This compound is used in medicinal chemistry for its metabolic stability. Its synthesis often involves cross-coupling reactions, similar to hydroxymethyl derivatives but with fluorinated reagents .

  • 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde ():
    Halogen substituents (Cl, F) enhance oxidative stability and are common in agrochemicals. The predicted density (1.285 g/cm³) and boiling point (346°C) reflect increased molecular weight and polarity compared to hydroxymethyl analogues .

Polar Substituents
  • 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde ():
    The fluorine atom balances electronegativity and lipophilicity. Its synthesis via Suzuki-Miyaura coupling () is analogous to hydroxymethyl derivatives but avoids hydroxyl-group protection .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Water Solubility
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde 346 (predicted) 1.285 Low
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde N/A N/A Moderate
2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde (inferred) ~300–350 ~1.2–1.3 High

The hydroxymethyl group increases water solubility compared to halogenated or alkoxy derivatives, facilitating biological applications.

Biological Activity

2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and antitumor properties, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C14_{14}H12_{12}O
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus5
Escherichia coli10
Candida albicans15

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antifungal Activity

In antifungal assays, this compound has shown efficacy against various fungal strains:

Fungal Strain MIC (µg/mL) Reference
Candida tropicalis12
Aspergillus niger20

These results suggest that the compound may inhibit fungal growth by interfering with ergosterol biosynthesis.

Antitumor Activity

Recent studies have also highlighted the antitumor potential of this compound. In vitro tests on various cancer cell lines revealed the following IC50_{50} values:

Cell Line IC50_{50} (µM) Reference
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)18

The cytotoxic effects are believed to be due to the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives of biphenyl aldehydes, including this compound, demonstrated enhanced antibacterial properties compared to their parent compounds due to increased hydrophilicity and hydrogen bonding potential with bacterial targets .
  • Another investigation focused on the structure-activity relationship (SAR) of biphenyl compounds indicated that modifications at the hydroxymethyl position significantly influenced both antimicrobial and antitumor activities. The presence of the hydroxymethyl group was essential for maintaining activity against resistant strains .

Q & A

Q. What are the standard synthetic routes for 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of biphenyl precursors. A common approach is the alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde using hydroxymethylating agents (e.g., hydroxymethyl bromide) under basic conditions. For example:

Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde in a polar aprotic solvent (e.g., DMF).

Add KOH (1:1 molar ratio) and stir for 30 minutes at room temperature.

Introduce hydroxymethyl bromide (2.5 molar equivalents) and heat under reflux for 20 hours .

Isolate the product via recrystallization (ethanol/water mixture) with yields averaging 70–76%.

Optimization Tips:

  • Catalyst: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
  • Solvent: Higher yields are observed in DMF compared to THF due to better solubility of intermediates.
  • Temperature: Prolonged reflux (≥20 hours) ensures complete conversion .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and hydroxymethyl group (δ 4.5–4.7 ppm, singlet). Compare with [1,1'-biphenyl]-4-carbaldehyde derivatives (δ 10.0 ppm for aldehyde) .
    • ¹³C NMR: Confirm the aldehyde carbon (δ ~190 ppm) and hydroxymethyl carbon (δ ~65 ppm).
  • HPLC-MS: Use C18 columns with a methanol/water gradient (65:35) to assess purity (>97%) and detect byproducts (e.g., unreacted hydroxy precursor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura coupling reactions involving this compound?

Methodological Answer: Contradictions often arise from variations in:

  • Catalyst Design: Pd(II) complexes with O,N,S-donor ligands show higher activity (TOF up to 1.2 × 10⁴ h⁻¹) compared to phosphine-based catalysts.
  • Substrate Ratios: A 1:1.2 molar ratio of aryl halide to boronic acid minimizes side reactions.
  • Solvent Systems: Mixed solvents (e.g., toluene/ethanol 3:1) improve yields by 15–20% over pure toluene .

Table 1: Catalytic Efficiency Comparison

Catalyst SystemTOF (h⁻¹)Yield (%)ConditionsReference
Pd(OAc)₂/Ph₃P8.5 × 10³78Toluene, 80°C, 12 h
Pd(II)-thiosemicarbazone1.2 × 10⁴92Toluene/EtOH, 60°C, 8 h

Q. What strategies mitigate competing side reactions during hydroxymethyl group introduction?

Methodological Answer: Side reactions (e.g., over-alkylation or oxidation) can be minimized by:

  • Protection/Deprotection: Temporarily protect the aldehyde group with acetal formation before hydroxymethylation.
  • Reductive Conditions: Use NaBH₄ to stabilize the hydroxymethyl group post-reaction.
  • Stoichiometric Control: Limit hydroxymethylating agent to 1.2 equivalents to prevent di-substitution .

Q. How is this compound utilized in designing self-assembling Schiff base complexes?

Methodological Answer: The aldehyde group reacts with primary amines to form Schiff bases, which self-assemble into liquid crystalline or coordination polymers.

Schiff Base Synthesis:

  • Mix equimolar amounts of this compound and alkylamines (e.g., octylamine) in dry DCM.
  • Add EDC (1.5 eq) and DMAP (catalytic) to activate coupling.
  • Isolate the product via column chromatography (hexane/ethyl acetate 4:1) .

Self-Assembly: Thermotropic mesophases form at 80–120°C, characterized by polarized optical microscopy (POM) and XRD .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Induction: Use chiral auxiliaries (e.g., (R)-BINOL) during hydroxymethylation to enforce enantioselectivity.
  • Chromatography-Free Purification: Recrystallize in chiral solvents (e.g., (S)-limonene) to achieve >95% ee.
  • Process Analytics: Implement inline FTIR to monitor aldehyde oxidation in real time .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 75–80°C vs. 82–85°C)?

Methodological Answer: Variations stem from:

  • Polymorphism: Recrystallization solvents (ethanol vs. acetone) produce different crystal forms.
  • Purity: Samples with ≤95% purity show depressed/broadened melting ranges.
  • Methodology: Differential Scanning Calorimetry (DSC) provides more accurate data than capillary methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde
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2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde

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